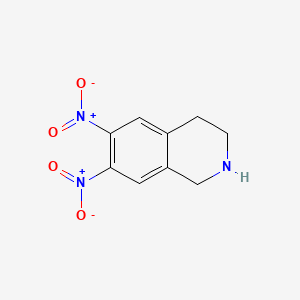

6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline

Description

Overview of the Tetrahydroisoquinoline Core Structure and Its Derivatives in Synthetic Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a prominent heterocyclic scaffold in organic chemistry. rsc.org It constitutes the core structure of a vast family of isoquinoline (B145761) alkaloids found in numerous natural products and is considered a "privileged" structure in medicinal chemistry. nih.govnih.gov This significance stems from the wide range of biological activities exhibited by THIQ-containing compounds, including antitumor, anti-HIV, antimicrobial, and anti-inflammatory properties. nih.gov

The biosynthesis of simple THIQ alkaloids often involves the condensation of a β-phenylethylamine with an aldehyde or its equivalent. acs.org In synthetic chemistry, a variety of robust methods have been developed to construct this heterocyclic system. Notable strategies include:

Pictet-Spengler Reaction: A condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. organic-chemistry.orgnih.gov

Bischler-Napieralski Reaction: The cyclization of a β-arylethylamide using a dehydrating agent, which typically yields a dihydroisoquinoline that can be subsequently reduced to the tetrahydroisoquinoline. organic-chemistry.org

Pomeranz–Fritsch–Bobbitt Cyclization: A classical method that leads to the formation of the tetrahydroisoquinoline core. nih.gov

Intramolecular Friedel-Crafts Cyclization: This approach can be used to form the THIQ ring from suitable precursors. organic-chemistry.org

The versatility of the THIQ scaffold allows for substitution at various positions, enabling the synthesis of large libraries of derivatives for drug discovery and other applications. thieme.deub.edu Research has extensively explored the synthesis of THIQs with diverse functionalities, such as dimethoxy and dihydroxy substitutions, which are found in many biologically active alkaloids. nih.govresearchgate.net

Significance of Nitrofunctionalization within Azaheterocyclic Systems in Organic Synthesis

The introduction of nitro (NO₂) groups onto azaheterocyclic systems like tetrahydroisoquinoline is a key transformation in organic synthesis. The nitro group is one of the most powerful electron-withdrawing groups, and its presence profoundly influences the chemical reactivity of the heterocyclic scaffold. nih.gov

Key aspects of nitrofunctionalization include:

Modulation of Reactivity: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward further electrophilic aromatic substitution. nih.gov Consequently, the nitration of azaheterocycles can be challenging and may require harsh reaction conditions. researchgate.net This deactivation also makes the scaffold more susceptible to nucleophilic attack, a property that can be exploited in synthetic design. nih.gov

Regioselectivity Challenges: Direct nitration of heterocyclic systems often leads to a mixture of isomers. researchgate.net For instance, studies on the nitration of the related tetrahydroquinoline system have shown that achieving high regioselectivity is a significant challenge, often dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atom. researchgate.netmdpi.com

Synthetic Versatility: The nitro group is a versatile functional handle. nih.gov It can be readily reduced to an amino group (NH₂), which serves as a crucial building block for further derivatization, such as the formation of amides, sulfonamides, or for use in coupling reactions. nih.gov The nitro group can also act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov This synthetic utility makes nitro-azaheterocycles valuable intermediates for accessing a wide array of more complex molecules. nih.govrsc.org

Historical and Contemporary Academic Research Trajectories for Dinitro-Tetrahydroisoquinolines

Academic research specifically focused on 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline is not extensively documented in publicly available literature. Its primary appearance is in the catalogs of chemical suppliers. However, the research trajectory can be inferred from historical and contemporary studies on related nitrated heterocycles and the broader field of THIQ chemistry.

Historical Context: The study of nitrated azaheterocycles dates back to the late nineteenth and early twentieth centuries. researchgate.net Early research focused on the fundamental reactions of parent heterocycles, including electrophilic nitration, often yielding foundational knowledge about the reactivity and orientation of substituents on these ring systems. researchgate.net These early investigations documented the challenges in controlling such reactions, a theme that persists in modern synthetic chemistry.

Contemporary Research: Modern research on tetrahydroisoquinolines is vibrant and extensive, though it has largely concentrated on derivatives other than dinitro-substituted variants. The focus is often on synthesizing THIQ alkaloids and their analogs with potential therapeutic applications. rsc.orgnih.gov Much effort is dedicated to developing asymmetric syntheses to access chiral C1-substituted tetrahydroisoquinolines, which are common in bioactive natural products. nih.gov

The academic interest in a compound like this compound would likely lie in its potential as a specialized synthetic intermediate rather than an end target. The presence of two nitro groups offers distinct synthetic possibilities:

Precursor to Diamino-THIQ: The reduction of both nitro groups would yield 6,7-diamino-1,2,3,4-tetrahydroisoquinoline. This diamine could serve as a precursor for synthesizing novel fused heterocyclic systems or for creating ligands for coordination chemistry.

Platform for Regioselective Functionalization: The two nitro groups could potentially be reduced or transformed selectively, providing a route to asymmetrically functionalized THIQ derivatives that might be difficult to access through other methods.

The synthesis of this compound would presumably involve the direct nitration of a suitable THIQ precursor. Based on studies of similar systems, this reaction would likely face significant challenges in terms of yield and regioselectivity, potentially producing a mixture of mono- and di-nitrated isomers at various positions on the aromatic ring. researchgate.net Overcoming these synthetic hurdles remains a key barrier and may explain the limited academic focus on this specific compound.

Properties

IUPAC Name |

6,7-dinitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c13-11(14)8-3-6-1-2-10-5-7(6)4-9(8)12(15)16/h3-4,10H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDXVKRMQXQEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6,7 Dinitro 1,2,3,4 Tetrahydroisoquinoline

Reactions Involving the Nitro Functional Groups

The two nitro groups on the aromatic ring are strong electron-withdrawing groups, which significantly influence the reactivity of the benzene (B151609) moiety. These groups can be selectively transformed or can activate the ring for other reactions.

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing access to anilines which are valuable precursors for a multitude of other functionalities. youtube.comcsbsju.edu In the case of dinitro compounds like 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline, the selective reduction of one nitro group over the other is a significant synthetic challenge.

Various reagents are known for the reduction of nitroarenes, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney nickel) and metal-acid systems (e.g., Fe/HCl, Sn/HCl). youtube.comwikipedia.org However, for selective reduction, specific reagents are often employed. The Zinin reduction, which utilizes sodium sulfide or polysulfides in an aqueous or alcoholic medium, is a classic method for the selective reduction of one nitro group in a dinitroarene. wikipedia.orgstackexchange.com The stoichiometry of the reaction can be controlled to favor the formation of the monoamino product. wikipedia.org

For this compound, treatment with a controlled amount of a reducing agent like sodium sulfide would be expected to yield a mixture of 6-amino-7-nitro-1,2,3,4-tetrahydroisoquinoline and 7-amino-6-nitro-1,2,3,4-tetrahydroisoquinoline. The regioselectivity of such a reduction can be influenced by steric and electronic factors, although in this symmetrically substituted case, a statistical mixture might be expected.

Further reduction of the remaining nitro group can be achieved under more forcing conditions or with a different reducing agent to afford the corresponding 6,7-diamino-1,2,3,4-tetrahydroisoquinoline. Alternatively, the reduction can proceed through intermediate functionalities such as nitroso and hydroxylamino compounds. wikipedia.org

Table 1: Potential Products from the Selective Reduction of this compound

| Starting Material | Reagent/Condition | Potential Product(s) |

| This compound | Na₂S (controlled stoichiometry) | 6-Amino-7-nitro-1,2,3,4-tetrahydroisoquinoline and 7-Amino-6-nitro-1,2,3,4-tetrahydroisoquinoline |

| This compound | H₂/Pd-C (excess) or Fe/HCl | 6,7-Diamino-1,2,3,4-tetrahydroisoquinoline |

Nucleophilic Substitution Reactions on the Nitro-Activated Aromatic Ring System

The presence of two strong electron-withdrawing nitro groups renders the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This type of reaction typically requires a leaving group on the aromatic ring. However, in highly activated systems, a hydride ion can formally be displaced in what is known as a Vicarious Nucleophilic Substitution (VNS) of hydrogen.

While the parent this compound does not possess a conventional leaving group, its derivatives, for instance, a halogenated analog, would be highly reactive towards nucleophiles. The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group. researchgate.netnih.gov The nitro groups are crucial for stabilizing the negative charge in the intermediate, particularly when they are positioned ortho or para to the site of nucleophilic attack. libretexts.org

In a hypothetical 5-halo-6,7-dinitro-1,2,3,4-tetrahydroisoquinoline, a nucleophile would readily attack the C-5 position, displacing the halide. The rate of such a reaction is dependent on the nature of the nucleophile, the leaving group, and the solvent. researchgate.net

Beyond reduction to amines, the nitro groups on the aromatic ring can be utilized for a range of other transformations. Nitroarenes can serve as precursors for the synthesis of aryl azides and aryl diazonium salts. researchgate.net The corresponding anilines, obtained from the reduction of the nitro groups, can be diazotized with nitrous acid to form diazonium salts. These salts are highly versatile intermediates that can be converted into a wide array of functional groups, including halogens (Sandmeyer reaction), hydroxyls, and cyano groups.

Furthermore, recent advances in catalysis have enabled the direct use of the nitro group as a leaving group in cross-coupling reactions, treating it as a "pseudo-halide". acs.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds directly from the nitroarene, offering a more streamlined synthetic route compared to the traditional multi-step sequence involving reduction and diazotization. acs.org

Reactivity of the Tetrahydroisoquinoline Ring System

The tetrahydroisoquinoline core possesses a secondary amine and benzylic carbon atoms, which are key sites for its reactivity.

The C-1 position of the tetrahydroisoquinoline ring is a benzylic amine, making it susceptible to oxidation. This oxidation typically proceeds through the formation of an iminium ion intermediate, which can then be trapped by various nucleophiles. acs.orgacs.org This process is often referred to as oxidative α-functionalization or cross-dehydrogenative coupling (CDC).

For these reactions to proceed, the nitrogen atom is usually substituted, for example with an aryl or an acyl group. The oxidation of N-substituted 1,2,3,4-tetrahydroisoquinolines can be achieved using various catalytic systems, including those based on copper, iron, or photoredox catalysts, often with an external oxidant like molecular oxygen. acs.orgacs.orgtandfonline.com

The resulting iminium ion is a powerful electrophile that can react with a wide range of nucleophiles, leading to the introduction of a substituent at the C-1 position. Examples of nucleophiles used in these reactions include nitroalkanes (in the aza-Henry reaction), phosphites, alkynes, indoles, and various organometallic reagents. acs.orgbeilstein-journals.orgacs.orgnih.gov

Another oxidative transformation is the α-oxidation of the tetrahydroisoquinoline ring to form a 3,4-dihydroisoquinolone (an amide). This can also be achieved using catalytic systems with an oxidant, and it is believed to proceed through an iminium ion intermediate. acs.orgmdpi.com

Table 2: Examples of α-Functionalization Reactions of N-Substituted Tetrahydroisoquinolines

| Reaction Type | Catalyst/Oxidant | Nucleophile | Product Type |

| Aza-Henry Reaction | CuNPs/MagSilica / O₂ | Nitromethane | 1-(Nitromethyl)tetrahydroisoquinoline |

| Phosphonation | Fe(NO₃)₃·9H₂O / Air | Dialkyl phosphite | α-Aminophosphonate |

| Alkylation | Photoredox catalyst | Alkyl bromide | 1-Alkyltetrahydroisoquinoline |

| Oxidation | CuNPs/MagSilica / O₂ | - | 3,4-Dihydroisoquinolone |

Electrophilic and Nucleophilic Derivatization at Nitrogen and Carbon Centers of Tetrahydroisoquinolines

The nitrogen atom of the tetrahydroisoquinoline ring is a secondary amine and thus acts as a nucleophile. It can be readily derivatized through reactions with electrophiles such as alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation) to form the corresponding tertiary amines and amides, respectively. nih.gov

The carbon atoms of the tetrahydroisoquinoline ring can also be functionalized. As mentioned in the previous section, the C-1 position is particularly reactive towards nucleophilic attack after oxidation to an iminium ion. beilstein-journals.org Alternatively, direct deprotonation at the C-1 position can be achieved using a strong base like n-butyllithium, especially when the nitrogen is protected with a group like tert-butoxycarbonyl (Boc). The resulting organolithium species can then be quenched with various electrophiles to introduce a substituent at the C-1 position. dntb.gov.uasemanticscholar.org

Regarding the aromatic ring, the two nitro groups are strongly deactivating towards electrophilic aromatic substitution. Therefore, further substitution on the benzene ring via electrophilic attack is highly disfavored. stackexchange.com

Rearrangement and Ring Expansion/Contraction Reactions of Tetrahydroisoquinolines

While specific rearrangement or ring-alteration reactions for this compound are not extensively documented, the tetrahydroisoquinoline core is known to participate in such transformations. These reactions are typically driven by the formation of more stable carbocations or the relief of ring strain. masterorganicchemistry.comchemistrysteps.com

Ring Expansion: Ring expansions of cyclic systems often proceed through carbocation intermediates adjacent to the ring. masterorganicchemistry.comchemistrysteps.com For a tetrahydroisoquinoline derivative, this could theoretically be initiated by the formation of a carbocation at a position exocyclic to the nitrogen-containing ring. The migration of a carbon-carbon bond from the ring to the carbocation would result in an expanded ring structure. masterorganicchemistry.com For instance, pinacol-type rearrangements are a common method for carbon insertion and ring expansion. wikipedia.org

Ring Contraction: Conversely, ring contractions can occur, often transforming a larger ring into a more stable, smaller one. chemistrysteps.com This process can also be mediated by carbocation rearrangements, where an endocyclic bond migrates to an adjacent cationic center, leading to a contracted ring. wikipedia.orgchemistrysteps.com For example, the treatment of certain cycloheptyl alcohols with acid can lead to a more stable six-membered ring through a 1,2-alkyl shift. chemistrysteps.com While less common for the relatively stable tetrahydroisoquinoline system, such rearrangements could be envisioned under specific conditions that favor the formation of a rearranged, thermodynamically more stable product.

In the biosynthesis of certain alkaloids, the tetrahydroisoquinoline ring can undergo oxidative phenol coupling followed by rearrangement and ring-opening to form different heterocyclic systems like dibenzazonines. nih.govacs.org This highlights the potential for the core structure to undergo significant skeletal changes.

| Reaction Type | General Mechanism | Driving Force | Example Reaction |

| Ring Expansion | Carbocation formation followed by C-C bond migration. masterorganicchemistry.comchemistrysteps.com | Relief of ring strain; Formation of a more stable carbocation. chemistrysteps.com | Tiffeneau–Demjanov rearrangement wikipedia.org |

| Ring Contraction | Carbocation formation followed by endocyclic bond migration. chemistrysteps.com | Formation of a more stable ring system (e.g., 7- to 6-membered). chemistrysteps.com | Favorskii rearrangement (for α-halo ketones) chemistrysteps.com |

| Biosynthetic Rearrangement | Oxidative coupling and subsequent bond cleavage. nih.govacs.org | Enzymatic catalysis leading to diverse alkaloid structures. nih.govacs.org | Formation of dibenzazonine from a norreticuline precursor. nih.govacs.org |

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of reactions involving the tetrahydroisoquinoline scaffold is crucial for predicting reactivity and designing synthetic routes. This involves identifying transient species, studying reaction rates, and exploring the role of electron transfer processes.

Identification and Characterization of Reaction Intermediates in Tetrahydroisoquinoline Chemistry

Many reactions of tetrahydroisoquinolines proceed through reactive intermediates such as iminium ions and carbocations.

Iminium Ions: A key intermediate in tetrahydroisoquinoline chemistry is the iminium ion. It is often formed through the oxidation of the tetrahydroisoquinoline ring. This intermediate is electrophilic and susceptible to attack by nucleophiles at the C1 position. For example, the copper-catalyzed coupling of nonfunctionalized tetrahydroisoquinolines with organozinc reagents is proposed to proceed through an iminium ion intermediate formed via a single-electron transfer (SET) process. organic-chemistry.org

N-Acyliminium Ions: In reactions like the Bischler-Napieralski cyclization, which is used to form the dihydroisoquinoline precursor to tetrahydroisoquinolines, N-acyliminium ions are crucial intermediates. organic-chemistry.org These are even more electrophilic than their non-acylated counterparts.

Carbocations: As discussed in the context of rearrangements, carbocations are pivotal intermediates. Their stability is a key factor determining the reaction pathway. In electrophilic aromatic substitution reactions, such as nitration, the reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A computational study on the nitration of N-protected tetrahydroquinoline identified the various possible σ-complexes to understand the regioselectivity of the reaction. researchgate.net

Radical Species: As will be discussed, single-electron transfer processes can generate radical intermediates, which are central to certain modern synthetic methodologies. sigmaaldrich.com

| Intermediate | Formation Method | Key Reaction Type |

| Iminium Ion | Oxidation of the tetrahydroisoquinoline nitrogen. organic-chemistry.org | Nucleophilic addition at C1. organic-chemistry.org |

| N-Acyliminium Ion | Activation of an amide with a Lewis acid or dehydrating agent. organic-chemistry.org | Bischler-Napieralski reaction. organic-chemistry.org |

| Sigma Complex (Arenium Ion) | Attack of an electrophile on the aromatic ring. researchgate.net | Electrophilic Aromatic Substitution (e.g., Nitration). researchgate.net |

| Radical Cation | Single-Electron Transfer (SET) from the nitrogen atom. | Oxidative coupling reactions. |

Kinetic and Thermodynamic Investigations of Reaction Mechanisms

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: Under kinetic control, the major product is the one that is formed fastest, meaning it has the lowest activation energy. These conditions are typically achieved at lower temperatures where reactions are irreversible. fiveable.melibretexts.org

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. These conditions are usually met at higher temperatures, which provide enough energy to overcome activation barriers and allow the reaction to reach equilibrium. fiveable.melibretexts.org

In the context of tetrahydroisoquinoline chemistry, kinetic and thermodynamic principles are essential. For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, low temperatures and sterically hindered bases favor the formation of the kinetic product. wikipedia.org Similarly, the regioselectivity of reactions like nitration can be influenced by reaction conditions. While the nitration of tetrahydroquinoline itself can lead to a mixture of isomers, careful selection of N-protecting groups and reaction conditions can achieve high regioselectivity for a desired product, such as the 6-nitro derivative. researchgate.net

Equilibrium and kinetic studies have been performed on tetrahydroquinoline derivatives, for example, in their reaction with formaldehyde, to understand the formation of various products like carbinolamines and imidazolidines. nih.gov Such studies provide fundamental data on the rates and equilibrium positions of reactions involving the tetrahydroisoquinoline core.

| Control Type | Governing Factor | Typical Conditions | Product Characteristic |

| Kinetic Control | Rate of formation (Lowest Activation Energy) wikipedia.orglibretexts.org | Low Temperature, Irreversible fiveable.melibretexts.org | Forms fastest libretexts.org |

| Thermodynamic Control | Product stability (Lowest Gibbs Free Energy) wikipedia.orgfiveable.me | High Temperature, Reversible fiveable.melibretexts.org | Most stable libretexts.org |

Single-Electron Transfer (SET) Processes in Tetrahydroisoquinoline Reactions

Single-electron transfer (SET) is a mechanism where a reaction is initiated by the transfer of a single electron, leading to the formation of radical ion intermediates. sigmaaldrich.com In recent years, SET processes, often initiated by photoredox catalysis, have become powerful tools in organic synthesis. sigmaaldrich.com

The tertiary amine of the tetrahydroisoquinoline scaffold is a good electron donor and can readily participate in SET processes. Upon single-electron oxidation, it forms a radical cation, which can then undergo further reactions. A notable example is the formation of an iminium ion intermediate through a SET process in the CuCl₂-catalyzed coupling of tetrahydroisoquinolines with organozinc reagents. organic-chemistry.org This radical cation can be deprotonated at the C1 position, and a subsequent oxidation step leads to the electrophilic iminium ion, which is then trapped by the nucleophile.

The electron-withdrawing nitro groups in this compound would make the nitrogen atom less basic and increase its oxidation potential, thereby making it more difficult to initiate SET processes via oxidation compared to an unsubstituted tetrahydroisoquinoline. However, the presence of these groups could also influence the subsequent steps of a reaction initiated by an alternative pathway.

Computational and Theoretical Chemistry Studies on 6,7 Dinitro 1,2,3,4 Tetrahydroisoquinoline

Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental tools for elucidating the electronic structure and stability of molecules like 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline. These methods provide detailed information about electron distribution, molecular orbitals, and thermodynamic properties. For substituted tetrahydroisoquinolines, DFT studies, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), are used to investigate their structural reactivity and quantum chemical properties. mdpi.com

The electronic properties are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For aromatic compounds, the introduction of electron-withdrawing groups like nitro groups (-NO2) typically lowers both the HOMO and LUMO energy levels and reduces the HOMO-LUMO gap, indicating increased reactivity towards nucleophilic attack and decreased reactivity towards electrophilic attack.

Below is a representative table of calculated electronic properties for a dinitro-substituted aromatic amine, illustrating the type of data obtained from DFT calculations.

| Property | Representative Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -3.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.3 eV | Indicator of chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment | 5.8 D | Measure of the overall polarity of the molecule. |

| Mulliken Charge on N1 | -0.45 e | Partial charge on the nitrogen atom of the tetrahydroisoquinoline ring, indicating its nucleophilicity. |

| Mulliken Charge on N (NO2 at C6) | +0.85 e | Partial charge on the nitrogen atom of the nitro group, indicating its electrophilic character. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. youtube.com For a flexible molecule like this compound, which contains a non-aromatic, puckered tetrahydropyridine ring, MD simulations can provide a detailed picture of its conformational landscape. mdpi.com

The tetrahydroisoquinoline ring can adopt several conformations, such as half-chair and boat forms. The relative energies of these conformers and the energy barriers for their interconversion can be determined through MD simulations. These simulations can also shed light on the influence of the two nitro groups on the conformational preferences of the ring system. It is expected that the bulky and polar nitro groups would have a significant impact on the conformational equilibrium.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformation and reactivity. These simulations can also be used to model the interaction of this compound with other molecules, which is crucial for understanding its behavior in a complex chemical environment.

The following table summarizes typical conformational states for a generic tetrahydroisoquinoline ring. The presence of substituents, such as the nitro groups in this compound, would alter the relative energies.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (N1-C1-C9-C10) |

| Half-Chair (Axial NH) | 0.0 | ~ -55° |

| Half-Chair (Equatorial NH) | 0.5 - 1.5 | ~ 55° |

| Boat | 4.0 - 6.0 | ~ 0° |

This table provides representative data for the conformational analysis of a generic tetrahydroisoquinoline ring. The actual values for this compound would be influenced by the presence of the nitro groups.

Computational Prediction of Reaction Pathways, Transition States, and Energy Profiles

Computational chemistry offers powerful tools to predict the pathways of chemical reactions, identify transition states, and calculate the associated energy profiles. researchgate.net For reactions involving this compound, such as further nitration or other derivatizations, DFT calculations can be employed to map out the potential energy surface.

The process involves identifying the structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the reaction to proceed. By calculating the energies of all these species, a detailed energy profile for the reaction can be constructed.

This information is invaluable for understanding the feasibility of a reaction, its kinetics, and the potential for side reactions. For instance, in the case of further nitration of this compound, computational studies could predict which of the remaining available positions on the aromatic ring is most susceptible to electrophilic attack by the nitronium ion (NO2+). The calculated activation energies for the formation of the different possible sigma complexes would reveal the most favored reaction pathway. researchgate.net

The table below presents representative activation energies for the nitration of a substituted benzene (B151609) ring, illustrating the type of data that can be obtained from these computational studies. The actual values for this compound would be significantly influenced by the existing substituents.

| Reaction Step | Reactant | Transition State | Product | Activation Energy (kcal/mol) |

| Formation of Sigma Complex (ortho) | Dinitro-compound + NO2+ | [Ortho-TS] | Ortho-Sigma Complex | 22 |

| Formation of Sigma Complex (meta) | Dinitro-compound + NO2+ | [Meta-TS] | Meta-Sigma Complex | 28 |

| Formation of Sigma Complex (para) | Dinitro-compound + NO2+ | [Para-TS] | Para-Sigma Complex | 20 |

This table provides representative activation energies for the nitration of a generic aromatic compound. The specific values for this compound would depend on the electronic effects of the existing nitro and amino groups.

Theoretical Modeling of Regioselectivity and Stereoselectivity in Nitration and Derivatization Reactions

Theoretical modeling is a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. In the context of this compound, computational methods can be used to understand and predict the outcome of further nitration or other derivatization reactions.

Regioselectivity, the preference for reaction at one position over another, in electrophilic aromatic substitution is largely governed by the electronic properties of the substituents already present on the aromatic ring. The two nitro groups at positions 6 and 7 are strong deactivating and meta-directing groups. The secondary amine in the tetrahydroisoquinoline ring is an activating and ortho-, para-directing group. However, under the acidic conditions typically used for nitration, the amine is likely to be protonated, forming an ammonium (B1175870) group, which is a deactivating and meta-directing group. Computational models can quantify these directing effects by calculating the relative stabilities of the intermediate sigma complexes formed upon attack at different positions. researchgate.net

Stereoselectivity, the preference for the formation of one stereoisomer over another, can also be modeled computationally. For reactions involving the chiral center that can be created at C1 of the tetrahydroisoquinoline ring upon substitution, theoretical calculations can predict which diastereomer is more likely to be formed. This is achieved by calculating the energies of the diastereomeric transition states leading to the different products.

The following table provides a hypothetical prediction of the regioselectivity for a subsequent electrophilic substitution on this compound, based on the directing effects of the existing groups.

| Position of Substitution | Predicted Relative Yield | Directing Influence |

| C5 | Major | Meta to the C6-NO2 and ortho to the protonated amine. |

| C8 | Minor | Meta to the C7-NO2 and ortho to the protonated amine. |

| Other positions | Negligible | Strong deactivation by the nitro groups. |

This table presents a qualitative prediction of regioselectivity based on established principles of electrophilic aromatic substitution. The actual outcome would need to be confirmed by specific computational studies on this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis of 6,7 Dinitro 1,2,3,4 Tetrahydroisoquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In ¹H NMR, the chemical shifts and coupling constants of the protons reveal their connectivity and spatial relationships. The aromatic protons will appear in the downfield region, while the aliphatic protons of the tetrahydroisoquinoline core will be observed at higher field. A thorough study of related nitro-substituted tetrahydroquinoline derivatives allows for the prediction of the chemical shifts. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. The presence of the electron-withdrawing nitro groups is expected to significantly shift the signals of the attached aromatic carbons to a lower field. nih.govresearchgate.net

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~4.0 - 4.5 | ~45 - 50 |

| H-3 | ~3.0 - 3.5 | ~40 - 45 |

| H-4 | ~2.8 - 3.2 | ~25 - 30 |

| H-5 | ~7.5 - 8.0 | ~120 - 125 |

| H-8 | ~7.8 - 8.2 | ~125 - 130 |

| C-1 | - | ~45 - 50 |

| C-3 | - | ~40 - 45 |

| C-4 | - | ~25 - 30 |

| C-4a | - | ~130 - 135 |

| C-5 | - | ~120 - 125 |

| C-6 | - | ~145 - 150 |

| C-7 | - | ~145 - 150 |

| C-8 | - | ~125 - 130 |

| C-8a | - | ~135 - 140 |

Note: These are predicted values based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Advanced Mass Spectrometry (MS) Techniques for Precise Molecular Weight and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are pivotal for determining the precise molecular weight and investigating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The molecular weight of this compound is 223.19 g/mol . chemscene.com

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation pattern can be predicted based on the structure of the tetrahydroisoquinoline core and the presence of the nitro substituents. Common fragmentation pathways for tetrahydroisoquinolines involve the cleavage of the bonds benzylic to the nitrogen atom and the aromatic ring. nist.govmcmaster.ca

Interactive Table: Expected Key Mass Spectrometric Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure |

| 223 | [M]⁺ (Molecular ion) |

| 206 | [M - OH]⁺ (Loss of a hydroxyl radical from a nitro group) |

| 177 | [M - NO₂]⁺ (Loss of a nitro group) |

| 131 | [M - 2NO₂ - H]⁺ (Loss of both nitro groups and a hydrogen atom) |

| 130 | Retro-Diels-Alder fragmentation of the heterocyclic ring |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the nitro, amine, aromatic, and aliphatic moieties.

The FTIR spectrum is expected to show strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro groups. The N-H stretching vibration of the secondary amine and the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will also be prominent. researchgate.net

Interactive Table: Characteristic FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-O (Nitro) | Asymmetric Stretch | ~1500 - 1560 |

| N-O (Nitro) | Symmetric Stretch | ~1335 - 1385 |

| N-H (Secondary Amine) | Stretch | ~3300 - 3500 |

| C-H (Aromatic) | Stretch | ~3000 - 3100 |

| C-H (Aliphatic) | Stretch | ~2850 - 2960 |

| C=C (Aromatic) | Stretch | ~1450 - 1600 |

| C-N | Stretch | ~1020 - 1250 |

X-ray Diffraction Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray diffraction crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For this compound, which is achiral, X-ray crystallography would reveal the conformation of the tetrahydroisoquinoline ring and the orientation of the nitro groups.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric space group |

| Unit Cell Dimensions (a, b, c) | ~5-15 Å |

| Unit Cell Angles (α, β, γ) | α = γ = 90°, β ≠ 90° (for monoclinic) |

| Molecules per Unit Cell (Z) | 4 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Resolution in Research Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC would be a suitable method for assessing its purity. sielc.comerdcinnovation.org

While this compound itself is not chiral, derivatives of tetrahydroisoquinoline are often chiral and require enantiomeric resolution. Chiral HPLC, using a chiral stationary phase, is the most common method for separating enantiomers. This is crucial in pharmaceutical research as different enantiomers can have distinct pharmacological activities. mdpi.commdpi.com

Interactive Table: Typical HPLC Conditions for the Analysis of Tetrahydroisoquinoline Derivatives

| Parameter | Condition |

| Column | C18 reversed-phase column for purity assessment |

| Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric resolution | |

| Mobile Phase | Acetonitrile/water or Methanol/water with a buffer or acid modifier |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis at a wavelength corresponding to the absorbance of the nitroaromatic chromophore |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

The Role of 6,7 Dinitro 1,2,3,4 Tetrahydroisoquinoline As a Strategic Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocyclic Scaffolds

The dinitro substitution pattern on the tetrahydroisoquinoline framework provides a powerful tool for the synthesis of novel and complex nitrogen-containing heterocyclic scaffolds. The two nitro groups can be selectively or fully reduced to the corresponding diamines, which then serve as key nucleophilic intermediates for a variety of cyclization reactions. This approach opens avenues to fused heterocyclic systems with potential applications in medicinal chemistry and materials science.

The reduction of the nitro groups is typically achieved using standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl). The resulting 6,7-diamino-1,2,3,4-tetrahydroisoquinoline is a versatile building block that can undergo condensation with a range of electrophilic partners to form new heterocyclic rings.

For instance, reaction with 1,2-dicarbonyl compounds, such as glyoxal or its derivatives, leads to the formation of pyrazine-fused tetrahydroisoquinolines. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield diazepine-fused systems. The reactivity of the diamine intermediate allows for a modular approach to a wide array of fused heterocycles, as illustrated in the table below.

| Reagent | Resulting Heterocyclic System |

| Glyoxal | Pyrazino[2,3-g]tetrahydroisoquinoline |

| 2,3-Butanedione | 6,7-Dimethylpyrazino[2,3-g]tetrahydroisoquinoline |

| Phthalic anhydride | Benzo[f]quinoxalino[2,3-g]tetrahydroisoquinoline |

| Carbon disulfide | Thiazolo[4,5-g]tetrahydroisoquinoline-2-thione |

Building Block for Elaborated Polycyclic Aromatic Compounds

Beyond the synthesis of fused heterocycles, 6,7-Dinitro-1,2,3,4-tetrahydroisoquinoline can serve as a foundational building block for the construction of larger, more elaborate polycyclic aromatic compounds. The nitro groups can be transformed into a variety of other functional groups that are amenable to carbon-carbon bond-forming reactions, thereby enabling the annulation of additional aromatic rings.

One common strategy involves the conversion of the nitro groups into diazonium salts, which can then undergo reactions such as the Gomberg-Bachmann reaction or the Meerwein arylation to introduce new aryl substituents. These newly introduced aryl groups can then be subjected to intramolecular cyclization reactions to form extended polycyclic systems.

Another approach involves the reduction of the nitro groups to amines, followed by diazotization and subsequent Sandmeyer or Suzuki-Miyaura cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents that can be further manipulated to construct additional rings. The versatility of these transformations is a testament to the utility of the dinitro-tetrahydroisoquinoline core as a scaffold for complex aromatic systems.

Development of Diverse Derivatized Analogues for Broad Chemical Exploration

The this compound scaffold is an excellent starting point for the generation of diverse chemical libraries for broad chemical exploration. The presence of multiple reaction sites—the two nitro groups and the secondary amine of the tetrahydroisoquinoline ring—allows for a high degree of molecular diversification.

The secondary amine can be readily functionalized through N-alkylation, N-acylation, or N-sulfonylation reactions, introducing a wide variety of substituents at this position. This allows for the systematic modification of the steric and electronic properties of the molecule, which is a key strategy in medicinal chemistry for optimizing biological activity.

Furthermore, the nitro groups themselves can be subjected to various transformations to generate a diverse set of analogues. For example, nucleophilic aromatic substitution (SNAAr) reactions can be employed to replace one or both of the nitro groups with other functionalities, such as alkoxy, aryloxy, or amino groups. The electron-withdrawing nature of the nitro groups activates the aromatic ring towards such nucleophilic attack.

The combination of derivatization at the nitrogen atom and transformations of the nitro groups provides a powerful platform for generating a large number of structurally diverse molecules from a single, readily accessible starting material. This highlights the strategic value of this compound as a versatile intermediate for chemical exploration.

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | N-Alkyl |

| N-Acylation | Acyl chloride, base | N-Acyl |

| N-Sulfonylation | Sulfonyl chloride, base | N-Sulfonyl |

| Nucleophilic Aromatic Substitution | Alkoxide, heat | Alkoxy |

| Reduction | H₂, Pd/C | Amino |

Q & A

Q. What are the common synthetic routes for preparing nitro-substituted tetrahydroisoquinolines like 6,7-dinitro derivatives?

Nitro-substituted tetrahydroisoquinolines are typically synthesized via reductive amination or Pictet-Spengler cyclization. For example:

- Reductive amination : Reacting nitro-substituted phenethylamines with aldehydes under reducing conditions (e.g., NaBHCN or H/Pd-C) can yield tetrahydroisoquinoline scaffolds. Adjusting nitro group positioning requires careful selection of starting materials .

- Pictet-Spengler cyclization : Condensation of phenethylamine derivatives with carbonyl compounds in acidic media (e.g., HCl/EtOH) forms the tetrahydroisoquinoline core. Microwave-assisted methods (e.g., 80°C, 16 hours) improve yield and reduce side products .

Key parameters include solvent polarity, temperature, and nitro group stability under acidic/basic conditions.

Q. How are nitro-substituted tetrahydroisoquinolines characterized structurally?

A multi-technique approach is essential:

- NMR spectroscopy : H and C NMR identify regiochemistry of nitro groups. For example, aromatic protons adjacent to nitro groups show downfield shifts (δ 7.5–8.5 ppm), while methine protons in the tetrahydro ring appear near δ 3.5–4.5 ppm .

- IR spectroscopy : Nitro groups exhibit strong asymmetric stretching at ~1520 cm and symmetric stretching at ~1350 cm .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of NO groups).

Q. What are the reactivity trends of nitro groups in tetrahydroisoquinoline derivatives under catalytic hydrogenation?

Nitro groups are reduced to amines under H/Pd-C or Raney Ni, but competing reactions may occur:

- Selective reduction : Use mild conditions (e.g., 1 atm H, room temperature) to avoid over-reduction of the tetrahydro ring.

- Side reactions : Nitro groups in sterically hindered positions (e.g., 6,7-dinitro) may resist reduction, requiring elevated pressures or alternative catalysts (e.g., PtO) .

Advanced Research Questions

Q. How can contradictory NMR data for 6,7-dinitro derivatives be resolved?

Contradictions often arise from dynamic effects or stereochemical ambiguity:

- Variable-temperature NMR : Resolves overlapping signals caused by conformational exchange (e.g., chair-flip in the tetrahydro ring) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants to validate assignments .

- X-ray crystallography : Provides definitive stereochemical evidence, though nitro groups may complicate crystallization.

Q. What strategies optimize regioselectivity in the synthesis of 6,7-dinitro derivatives?

Regioselectivity is controlled by:

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to position nitro groups during lithiation reactions.

- Protection/deprotection : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) to direct nitration .

- Electrophilic nitration : HNO/HSO mixtures favor nitration at electron-rich positions, but steric hindrance in tetrahydroisoquinolines may alter reactivity .

Q. How should researchers design experiments to assess the biological activity of 6,7-dinitro-tetrahydroisoquinolines?

- In vitro assays : Screen for enzyme inhibition (e.g., monoamine oxidase) using fluorometric or colorimetric substrates. Include positive controls (e.g., pargyline for MAO) .

- In vivo models : Evaluate cardiovascular effects (e.g., blood pressure modulation in rodents) via catheterization, referencing protocols for structurally similar compounds .

- Structure-activity relationships (SAR) : Systematically vary nitro group positions and compare activity trends using IC values.

Q. How can computational frameworks guide the synthesis of novel 6,7-dinitro derivatives?

- Retrosynthetic analysis : Tools like Synthia™ propose pathways based on known reactions (e.g., nitro reductions, cyclizations) .

- Density functional theory (DFT) : Predict reaction barriers for key steps (e.g., cyclization energetics) to optimize conditions .

- Machine learning : Train models on existing tetrahydroisoquinoline datasets to predict regioselectivity or stability .

Methodological Tables

Q. Table 1. Key Spectral Signatures for Nitro-Substituted Tetrahydroisoquinolines

Q. Table 2. Optimization of Nitro Group Reduction

| Condition | Catalyst | Pressure | Outcome | Reference |

|---|---|---|---|---|

| H/Pd-C | 1 atm | RT | Partial reduction (amine + nitro) | |

| H/PtO | 3 atm | 60°C | Complete reduction (diamine) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.